2-phenoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
Description
2-Phenoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a synthetic small molecule characterized by a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with an acetamide group bearing a phenoxy moiety and at the 4-position with a 4-(propan-2-yloxy)phenyl group. The 1,2,5-oxadiazole ring is a heterocyclic scaffold known for its electron-deficient nature, which influences molecular stability, reactivity, and intermolecular interactions. Structural elucidation of such compounds typically employs techniques like X-ray crystallography, often facilitated by software suites such as SHELX .
Properties
Molecular Formula |
C19H19N3O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-phenoxy-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H19N3O4/c1-13(2)25-16-10-8-14(9-11-16)18-19(22-26-21-18)20-17(23)12-24-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,20,22,23) |
InChI Key |
IVOVKIODMVVNNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the phenoxy and propan-2-yloxyphenyl intermediates, which are then coupled with an oxadiazole ring under specific reaction conditions. The final step involves the acylation of the oxadiazole intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-phenoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Table 1: Heterocyclic Core Comparison
Substituent Group Analysis
The substituents on the oxadiazole core significantly influence physicochemical and functional properties:
- Propan-2-yloxy phenyl group : Enhances lipophilicity (logP) compared to polar nitro groups in ANAZF or bulky naphthalenyloxy groups in triazole derivatives .
- Phenoxy-acetamide moiety: Provides hydrogen-bond donor/acceptor sites, contrasting with the azo groups in compounds, which may confer photochemical activity .
- Nitro/amine groups (ANAZF) : Introduce explosive characteristics, unlike the pharmacologically oriented substituents in lumicitabine .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s carbonyl (C=O, ~1670–1680 cm⁻¹) and ether (C–O, ~1250 cm⁻¹) stretches align with triazole acetamides in , though oxadiazole-specific bands (e.g., C–N at ~1300 cm⁻¹) may differ .
- NMR Data : The propan-2-yloxy group’s methine proton (δ ~1.3 ppm as a doublet) and acetamide NH (δ ~10–11 ppm) resemble features in nitro-substituted triazoles (b-c) .
Biological Activity
2-phenoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.
Chemical Structure
The compound has the following structural formula:
This structure features an oxadiazole ring, which is known for its role in various biological activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives, including our compound of interest. The 1,2,5-oxadiazole moiety has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives of 1,2,4-oxadiazoles possess anticancer activity with IC50 values ranging from 10 μM to over 100 μM against several cancer types including breast (MCF-7), lung (A549), and colon (HT-29) cancers .
The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways related to cell proliferation.
Antimicrobial Activity
Compounds containing oxadiazole rings have also been investigated for their antimicrobial properties. They have shown effectiveness against a range of pathogens, including bacteria and fungi.
A study indicated that certain oxadiazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) suggesting their potential as antimicrobial agents .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of oxadiazoles are attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The compound's structure suggests it may also interact with other inflammatory mediators, potentially offering dual benefits in pain management and inflammation reduction .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various oxadiazole derivatives, a derivative closely related to our compound showed promising results with an IC50 value of approximately 15 μM against the MCF-7 cell line. The study indicated that these compounds induce apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of oxadiazole derivatives found that one derivative demonstrated an MIC of 32 μg/mL against Candida albicans , showcasing its potential as an antifungal agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
